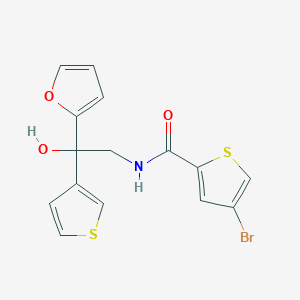
5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on compounds structurally related to 5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown promising results in the field of antimicrobial activity. For instance, 4-thiazolidinones of nicotinic acid and their derivatives have been synthesized and evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungal species, demonstrating comparable effectiveness to standard drugs (Patel & Shaikh, 2010). This indicates the potential of nicotinic acid derivatives in developing new antimicrobial agents.
Herbicidal Activity
Another application is in the development of herbicides. A study on N-(arylmethoxy)-2-chloronicotinamides, which share a core structure with the chemical , revealed excellent herbicidal activity against certain plant species. One compound in particular showed significant potency against duckweed, suggesting the use of nicotinic acid derivatives for weed control in agriculture (Yu et al., 2021).
Neurological Research
The derivatives of nicotinic acid, such as those involving modifications similar to 5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, have been utilized in neurological research, particularly in studying nicotinic acetylcholine receptor interactions in model organisms like Drosophila. This research aids in understanding the mechanisms of action of neonicotinoid insecticides and potential impacts on non-target species (Zhang, Tomizawa, & Casida, 2004).
Cancer Research
Nicotinamide derivatives, including analogs of the compound , have shown potential in cancer research. For example, a study explored the synergistic antileukemic effect of 6-aminonicotinamide and 1,3-bis(2-chloroethyl)-1-nitrosourea on L1210 cells both in vitro and in vivo, indicating the possibility of using nicotinamide analogs as adjunct therapy in cancer treatment (Berger, Catino, & Vietti, 1982).
Material Science
In the realm of material science, nicotinamide and its derivatives have been investigated for their corrosion inhibition properties on metals. Research into nicotinamide derivatives as corrosion inhibitors in acidic solutions has provided insights into their adsorption behavior and protective capabilities, underscoring their utility in industrial applications to extend the lifespan of metals (Chakravarthy, Mohana, & Kumar, 2014).
Propriétés
IUPAC Name |
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-4-12(22-18-8)17-13(19)9-5-11(15)14(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCXVBJPRDOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)



![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)

